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Introduction
PF-06815345 is an orally active, potent small-molecule inhibitor of proprotein convertase

subtilisin/kexin type 9 (PCSK9). As a prodrug, it is converted in the liver by carboxyesterase

(CES1) to its active zwitterionic form, which then selectively inhibits PCSK9 protein synthesis.

PCSK9 plays a critical role in regulating low-density lipoprotein cholesterol (LDL-C) levels by

promoting the degradation of the LDL receptor (LDLR). By inhibiting PCSK9, PF-06815345
increases the number of LDLRs on the surface of hepatocytes, leading to enhanced clearance

of LDL-C from the bloodstream. These application notes provide an overview of the available

preclinical data on PF-06815345 and detailed protocols for its use in animal studies.

Data Presentation
The following tables summarize the available quantitative data for PF-06815345 and other

relevant oral PCSK9 inhibitors in animal models.

Table 1: In Vivo Efficacy of PF-06815345
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Animal Model Dosage
Route of
Administration

Key Findings Reference

Humanized

PCSK9 Mouse

100-500 mg/kg

(single dose)
Oral (p.o.)

Lowered plasma

PCSK9 levels. At

500 mg/kg, a

72% reduction in

plasma PCSK9

was observed 4

hours post-

dosing.

[1]

Table 2: In Vitro and In Vivo Data for Other Oral Small-Molecule PCSK9 Inhibitors

Compound
Animal
Model

Dosage
Route of
Administrat
ion

Key
Findings

Reference

NYX-PCSK9i

APOE*3-

Leiden.CETP

mice

50 mg/kg Oral (p.o.)

Dose-

dependent

decrease in

plasma total

cholesterol of

up to 57%.

[2]

P-21 (nano-

formulated P-

4)

C57BL/6

mice (high-fat

diet)

1, 3, 10, and

30 mg/kg

(daily)

Oral (p.o.)

Dose-

dependent

LDL-C

lowering of

approximatel

y 20%, 40%,

60%, and

90%,

respectively.

[3]

Signaling Pathway
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The diagram below illustrates the mechanism of action of PF-06815345 in the PCSK9 signaling

pathway.
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Caption: Mechanism of action of PF-06815345.

Experimental Protocols
In Vivo Efficacy Study in Humanized PCSK9 Mice
This protocol is a general guideline based on the available information for PF-06815345 and

standard practices for similar studies.

a. Animal Model:

Species: Mouse

Strain: Humanized PCSK9 mice (e.g., B-hPCSK9 mice), which express human PCSK9.
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Age: 8-12 weeks

Sex: Male or female, specified in the study design.

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access

to food and water.

b. Materials:

PF-06815345

Vehicle for oral administration (e.g., 0.5% methylcellulose in water, corn oil, or a

commercially available vehicle like Medigel). The choice of vehicle should be based on the

solubility and stability of PF-06815345.

Oral gavage needles (18-20 gauge for adult mice).

Syringes

Animal scale

Blood collection tubes (e.g., EDTA-coated microtubes).

c. Dosing Protocol:

Acclimate the mice to the housing conditions for at least one week before the experiment.

Randomly assign mice to treatment groups (e.g., vehicle control, 100 mg/kg PF-06815345,

300 mg/kg PF-06815345, 500 mg/kg PF-06815345).

Prepare the dosing solutions of PF-06815345 in the chosen vehicle on the day of dosing.

Weigh each mouse to calculate the individual dose volume. The maximum recommended

volume for oral gavage in mice is 10 mL/kg.

Administer a single oral dose of the vehicle or PF-06815345 solution using a proper oral

gavage technique.
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d. Sample Collection:

Collect blood samples at specified time points post-dosing (e.g., 0, 2, 4, 8, and 24 hours).

Blood can be collected via a suitable method, such as submandibular or saphenous vein

puncture.

Place the blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to

separate the plasma.

Store the plasma samples at -80°C until analysis.

e. Endpoint Analysis:

Plasma PCSK9 Levels: Measure human PCSK9 concentrations in the plasma samples using

a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

Plasma Lipid Profile: Analyze plasma samples for total cholesterol, LDL-C, HDL-C, and

triglycerides using standard enzymatic assays.

General Protocol for Oral Gavage in Mice
This protocol provides a detailed procedure for the oral administration of substances to mice.
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Start

1. Weigh Mouse

2. Calculate Dose Volume
(max 10 mL/kg)

3. Prepare Dosing Solution

4. Restrain Mouse
(Scruff Method)

5. Measure Gavage Needle
(Tip of nose to last rib)

6. Gently Insert Needle
(into esophagus)

7. Administer Dose Slowly

8. Remove Needle Gently

9. Monitor Mouse
(for distress)

End
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Caption: Workflow for oral gavage in mice.
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Procedure:

Animal Restraint: Properly restrain the mouse by scruffing the back of the neck to immobilize

the head and body.

Gavage Needle Measurement: Measure the correct length for gavage needle insertion by

holding the needle alongside the mouse, with the tip at the corner of the mouth and the end

at the last rib. Mark the needle at the level of the mouse's nose.

Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the

incisors and molars) and advance it along the roof of the mouth towards the esophagus. The

mouse should swallow as the needle is advanced. Do not force the needle.

Dose Administration: Once the needle is in the esophagus, slowly administer the prepared

dose.

Needle Removal: Gently remove the gavage needle along the same path of insertion.

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of

distress, such as difficulty breathing.

Concluding Remarks
The available data indicates that PF-06815345 is a promising oral inhibitor of PCSK9. The

provided protocols offer a framework for conducting in vivo efficacy studies in appropriate

animal models. Researchers should optimize these protocols based on the specific

characteristics of their study design and the formulation of PF-06815345. Further studies are

warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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